molecular formula C5H7N3O B14481209 3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine CAS No. 66086-65-5

3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine

Cat. No.: B14481209
CAS No.: 66086-65-5
M. Wt: 125.13 g/mol
InChI Key: NWTJIAKBVJVICG-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with cyanuric chloride, followed by oxidation to form the desired triazine ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the triazine ring into different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazines.

Scientific Research Applications

3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has explored its use as a potential drug candidate for various diseases, including cancer and diabetes.

    Industry: In industrial applications, it is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: Another triazine derivative with similar structural features.

    2,4-Diamino-6-methyl-1,3,5-triazine: Known for its use in herbicides.

    1,3,5-Triazine-2,4,6-triamine: Commonly used in the synthesis of melamine.

Uniqueness

3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

66086-65-5

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3,6-dimethyl-4-oxido-1,2,4-triazin-4-ium

InChI

InChI=1S/C5H7N3O/c1-4-3-8(9)5(2)7-6-4/h3H,1-2H3

InChI Key

NWTJIAKBVJVICG-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=C(N=N1)C)[O-]

Origin of Product

United States

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